REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4](O)[N:3]=1.P(Cl)(Cl)([Cl:12])=O>N>[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[C:4]([Cl:12])[N:3]=1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC1=NC(=CC(=N1)N)O
|
Name
|
|
Quantity
|
720 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
little by little, onto 500 g of ice, with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed gently for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
A yellow solution is obtained
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
CUSTOM
|
Details
|
An oily residue is recovered
|
Type
|
CUSTOM
|
Details
|
by evaporating the filtrate almost to dryness
|
Type
|
ADDITION
|
Details
|
This oily residue is poured
|
Type
|
TEMPERATURE
|
Details
|
while cooling the vessel in ice
|
Type
|
ADDITION
|
Details
|
The precipitate is introduced little by little into the solution
|
Type
|
CUSTOM
|
Details
|
obtained after some time
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture must be cooled well in an ice bath
|
Type
|
DISSOLUTION
|
Details
|
All of the solid dissolves
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 0° C.
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with 100 ml of 10% aqueous sodium chloride solution
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=CC(=N1)N)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |